molecular formula C13H14N4.ClH<br>C13H15ClN4 B12685703 3-(Phenylazo)toluene-2,6-diamine monohydrochloride CAS No. 84434-39-9

3-(Phenylazo)toluene-2,6-diamine monohydrochloride

Cat. No.: B12685703
CAS No.: 84434-39-9
M. Wt: 262.74 g/mol
InChI Key: PPUNNUBHWAOOHS-UHFFFAOYSA-N
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Description

3-(Phenylazo)toluene-2,6-diamine monohydrochloride is a chemical compound with the molecular formula C13H15ClN4. It is known for its applications in various scientific fields, including chemistry, biology, and industry. This compound is characterized by the presence of a phenylazo group attached to a toluene-2,6-diamine structure, which is further stabilized by a monohydrochloride group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenylazo)toluene-2,6-diamine monohydrochloride typically involves the diazotization of aniline derivatives followed by coupling with toluene-2,6-diamine. The reaction conditions often require acidic environments to facilitate the diazotization process. Common reagents used in this synthesis include sodium nitrite and hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves stringent control of temperature, pH, and reaction time to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Phenylazo)toluene-2,6-diamine monohydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions typically yield amine derivatives.

    Substitution: The phenylazo group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenylazo compounds.

Scientific Research Applications

3-(Phenylazo)toluene-2,6-diamine monohydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and as a probe for biological assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 3-(Phenylazo)toluene-2,6-diamine monohydrochloride involves its interaction with molecular targets such as enzymes and receptors. The phenylazo group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. This compound can also interact with cellular pathways, modulating signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 3-Phenylazo-2,6-diaminopyridine hydrochloride
  • 4-(Phenylazo)aniline
  • 2-(Phenylazo)aniline

Uniqueness

3-(Phenylazo)toluene-2,6-diamine monohydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

84434-39-9

Molecular Formula

C13H14N4.ClH
C13H15ClN4

Molecular Weight

262.74 g/mol

IUPAC Name

2-methyl-4-phenyldiazenylbenzene-1,3-diamine;hydrochloride

InChI

InChI=1S/C13H14N4.ClH/c1-9-11(14)7-8-12(13(9)15)17-16-10-5-3-2-4-6-10;/h2-8H,14-15H2,1H3;1H

InChI Key

PPUNNUBHWAOOHS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1N)N=NC2=CC=CC=C2)N.Cl

Origin of Product

United States

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